molecular formula C24H26N6O3 B2757861 (E)-2-amino-N-(sec-butyl)-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 587014-15-1

(E)-2-amino-N-(sec-butyl)-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2757861
CAS No.: 587014-15-1
M. Wt: 446.511
InChI Key: WVYBWDZEYVEVTM-LGJNPRDNSA-N
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Description

(E)-2-amino-N-(sec-butyl)-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C24H26N6O3 and its molecular weight is 446.511. The purity is usually 95%.
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Biological Activity

The compound (E)-2-amino-N-(sec-butyl)-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrroloquinoxaline scaffold and subsequent modifications to introduce the amino and benzylidene groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance, in vitro assays demonstrated cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-710Induction of apoptosis
A54912Caspase activation

Antimicrobial Activity

The compound also shows promising antimicrobial properties. In vitro tests against Gram-positive and Gram-negative bacteria revealed that it inhibits bacterial growth effectively. The minimum inhibitory concentration (MIC) values were found to be particularly low for Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Antioxidant Activity

The antioxidant potential was assessed using DPPH radical scavenging assays. The compound demonstrated a significant ability to scavenge free radicals, suggesting that it may protect cells from oxidative stress.

Concentration (µg/mL)% Inhibition
1045
5075

Case Studies

  • Antitumor Efficacy in Vivo : A study involving xenograft models showed that administration of the compound significantly reduced tumor size compared to control groups. This suggests its potential as a therapeutic agent in cancer treatment.
  • Microbial Resistance : Investigations into its antimicrobial properties revealed that it could be effective against strains resistant to conventional antibiotics, highlighting its potential in overcoming antibiotic resistance.

Properties

IUPAC Name

2-amino-N-butan-2-yl-1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O3/c1-5-14(2)27-24(31)20-21-23(29-17-9-7-6-8-16(17)28-21)30(22(20)25)26-13-15-10-11-18(32-3)19(12-15)33-4/h6-14H,5,25H2,1-4H3,(H,27,31)/b26-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYBWDZEYVEVTM-LGJNPRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=C(C=C4)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)NC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=C(C=C4)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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